![molecular formula C20H20N2OS2 B414149 (1Z)-8-METHOXY-4,4-DIMETHYL-N-(2-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE](/img/structure/B414149.png)
(1Z)-8-METHOXY-4,4-DIMETHYL-N-(2-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-8-METHOXY-4,4-DIMETHYL-N-(2-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound with a unique structure that includes a quinoline core, a dithiolo ring, and various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-8-METHOXY-4,4-DIMETHYL-N-(2-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, dithiolo compounds, and aniline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-8-METHOXY-4,4-DIMETHYL-N-(2-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
(1Z)-8-METHOXY-4,4-DIMETHYL-N-(2-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (1Z)-8-METHOXY-4,4-DIMETHYL-N-(2-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate specific pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Compounds with a similar quinoline core structure.
Dithiolo compounds: Compounds containing a dithiolo ring.
Aniline derivatives: Compounds with an aniline moiety.
Uniqueness
(1Z)-8-METHOXY-4,4-DIMETHYL-N-(2-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H20N2OS2 |
|---|---|
Poids moléculaire |
368.5g/mol |
Nom IUPAC |
8-methoxy-4,4-dimethyl-N-(2-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C20H20N2OS2/c1-12-7-5-6-8-15(12)21-19-17-14-11-13(23-4)9-10-16(14)22-20(2,3)18(17)24-25-19/h5-11,22H,1-4H3 |
Clé InChI |
AAVMKELJURHVSF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=C2C3=C(C(NC4=C3C=C(C=C4)OC)(C)C)SS2 |
SMILES canonique |
CC1=CC=CC=C1N=C2C3=C(C(NC4=C3C=C(C=C4)OC)(C)C)SS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


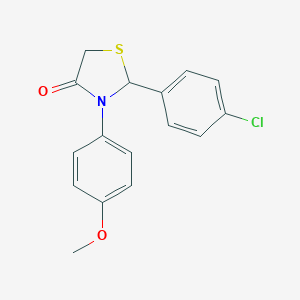

![3-Furan-2-yl-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B414072.png)
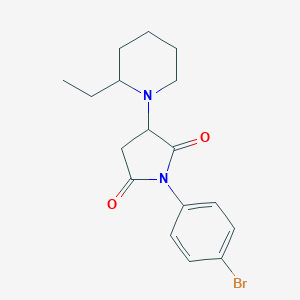
![(5-Bromofuran-2-yl)-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B414076.png)
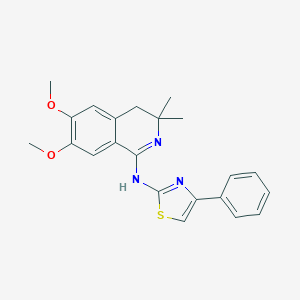
![10,10-dichloro-N-(4-chlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B414080.png)
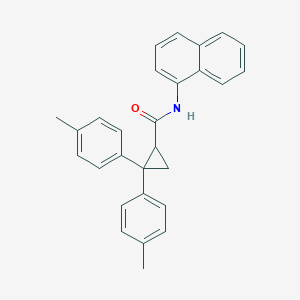
![Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B414082.png)
![N-{2-[hydroxy(oxido)amino]phenyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B414083.png)
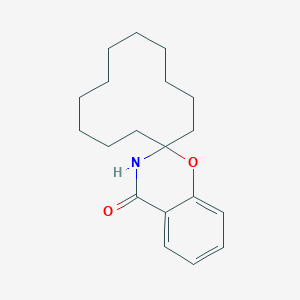
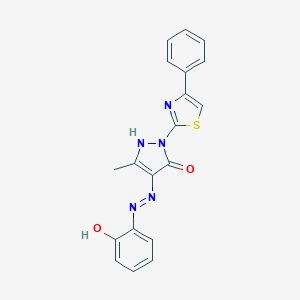

![5-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B414089.png)
